2-Fluoro-6-nitrophenylpropanoic acid
Description
2-Fluoro-6-nitrophenylpropanoic acid is a fluorinated nitroaromatic compound featuring a propanoic acid backbone substituted with a fluorine atom at the 2-position and a nitro group at the 6-position of the phenyl ring. Fluorine and nitro groups are known to modulate electronic properties, solubility, and bioactivity, making this compound a candidate for targeted synthesis and functional studies .
Properties
Molecular Formula |
C9H8FNO4 |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
2-(2-fluoro-6-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H8FNO4/c1-5(9(12)13)8-6(10)3-2-4-7(8)11(14)15/h2-5H,1H3,(H,12,13) |
InChI Key |
VDHLDWLBQMHLPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1F)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-nitrophenylpropanoic acid typically involves the nitration of 2-fluorophenylpropanoic acid followed by purification steps. One common method includes:
Nitration Reaction: The starting material, 2-fluorophenylpropanoic acid, is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure 2-Fluoro-6-nitrophenylpropanoic acid.
Industrial Production Methods
Industrial production of 2-Fluoro-6-nitrophenylpropanoic acid may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-nitrophenylpropanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Oxidation: The propanoic acid side chain can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-Fluoro-6-aminophenylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Fluoro-6-nitrobenzoic acid.
Scientific Research Applications
2-Fluoro-6-nitrophenylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-nitrophenylpropanoic acid depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. The propanoic acid side chain allows for interactions with enzymes and other biological molecules, potentially affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following compounds share structural similarities with 2-fluoro-6-nitrophenylpropanoic acid, differing in substituents, heterocyclic systems, or functional groups:
Table 1: Key Comparative Data
Key Comparative Insights
Electronic and Steric Effects
- Fluorine and Nitro Substituents: The target compound’s 2-fluoro and 6-nitro groups likely enhance electron-withdrawing effects, increasing acidity of the propanoic acid moiety compared to non-fluorinated analogs . The ethoxy and formyl groups in 2-(2-ethoxy-4-formyl-6-nitrophenoxy)propanoic acid introduce steric bulk and lipophilicity, which may alter solubility and reactivity in synthetic pathways.
Heterocyclic Systems
- The pyrimidine-containing analog () incorporates a sulfur atom and trifluoromethyl group, likely enhancing thermal stability and resistance to metabolic degradation. Such features are advantageous in agrochemical or pharmaceutical applications but diverge significantly from the simpler phenylpropanoic acid scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
